2,6-Dimethylpyridine: A Technical Guide for Researchers and Drug Development Professionals
2,6-Dimethylpyridine: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,6-dimethylpyridine, also known as 2,6-lutidine. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
CAS Number: 108-48-5[1][2][3][4]
Core Properties
2,6-Dimethylpyridine is a heterocyclic aromatic organic compound.[5] It is a derivative of pyridine with two methyl groups attached at the 2 and 6 positions of the ring.[2] This substitution pattern results in significant steric hindrance around the nitrogen atom, which defines its chemical reactivity as a non-nucleophilic base.[6] It appears as a colorless to pale yellow liquid with a characteristic pungent, pyridine-like odor.[1][7]
Quantitative Data Summary
The key physical and chemical properties of 2,6-dimethylpyridine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉N[1][2][8] |
| Molecular Weight | 107.15 g/mol [1][2][8] |
| Boiling Point | 143-145 °C[8][9] |
| Melting Point | -6 °C[1][8][9] |
| Density | 0.92 g/mL at 25 °C[9] |
| Flash Point | 32 °C (89.6 °F)[9] |
| Solubility in Water | Slightly soluble; 163.13 g/L at 25 °C[7][10][11] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[12] |
| Refractive Index | n20/D 1.497[9] |
Experimental Protocols
Synthesis of 2,6-Dimethylpyridine
Several methods are employed for the synthesis of 2,6-dimethylpyridine. Industrially, it is often produced by the reaction of formaldehyde, acetone, and ammonia.[6] Another common laboratory-scale synthesis is a multi-step procedure starting from ethyl acetoacetate.
Detailed Methodology: Hantzsch-like Pyridine Synthesis
This protocol describes a laboratory-scale synthesis adapted from established procedures.
-
Preparation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine:
-
To a cooled mixture of 500 g of ethyl acetoacetate and an equal volume of alcohol, pass ammonia gas until the solution is saturated. This process may take four to eight hours, and the flask should be kept in an ice bath.
-
Allow the ammoniacal alcoholic solution to stand at room temperature for 40 to 45 hours.
-
Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.[13]
-
-
Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine:
-
To 200 g of the dihydro ester in a 5-liter flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid.
-
Heat the flask cautiously while swirling. The oxidation can be vigorous and may produce significant foaming.[13]
-
-
Saponification and Decarboxylation:
-
Dissolve 130 g of the resulting ester in 400 cc of ethyl alcohol and heat to boiling.
-
Add a solution of 78.5 g of potassium hydroxide in 400 cc of alcohol portion-wise and continue boiling until the solution becomes clear.
-
Evaporate the alcohol on a steam bath. Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide.
-
Heat the mixture in a copper retort using a Meker burner.[13]
-
-
Purification:
-
Collect the distillate and remove any material distilling under 90 °C.
-
Allow the residue to stand over solid potassium hydroxide for twelve hours.
-
Fractionally distill the product. 2,6-Dimethylpyridine distills at 142–144 °C.[13]
-
Visualizations
The following diagrams illustrate a simplified synthesis workflow and a common application of 2,6-dimethylpyridine.
Caption: Simplified workflow for the synthesis of 2,6-Dimethylpyridine.
Caption: Use of 2,6-Lutidine in alcohol protection reaction.
Applications in Research and Drug Development
2,6-Dimethylpyridine is a versatile reagent in organic synthesis, primarily utilized as a sterically hindered, non-nucleophilic base.[6] This property is particularly valuable in reactions where the presence of a nucleophilic base would lead to unwanted side reactions.
In the context of drug development, 2,6-dimethylpyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds.[14] It is a building block for cardiovascular drugs, including those used to treat hypertension.[14] Its derivatives are also being investigated for their potential anticancer properties. For example, cyclopalladated compounds containing 2,6-lutidine have shown significant cytotoxic activity against various tumor cell lines. Furthermore, it is used in the synthesis of other important compounds like cortisone acetate, hydrocortisone, and niacin.
Safety and Handling
2,6-Dimethylpyridine is a flammable liquid and vapor.[3][10] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. When handling this chemical, it is crucial to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7] In case of a spill, remove all ignition sources and absorb the spill with an inert material.
References
- 1. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine [commonorganicchemistry.com]
- 5. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 6. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 8. Ubiquitinations in the Notch Signaling Pathway [mdpi.com]
- 9. Khan Academy [khanacademy.org]
- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
